molecular formula C22H16N4O2S B2599748 4-cyano-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide CAS No. 895010-73-8

4-cyano-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

Cat. No. B2599748
CAS RN: 895010-73-8
M. Wt: 400.46
InChI Key: RAVFWLLVEPRLME-UHFFFAOYSA-N
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Description

4-cyano-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzamide family and has been found to possess several promising properties that make it a potential candidate for drug development.

Scientific Research Applications

Synthesis and Structural Applications

Research has focused on the synthesis and structural characterization of compounds with similar structural motifs. For example, studies on N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine and its derivatives have explored their crystal structures, highlighting the importance of molecular conformation, protonation sites, and hydrogen bonding patterns. These structural studies are crucial for understanding the chemical and physical properties of these compounds, laying the groundwork for further applications in material science and drug development (Böck et al., 2021).

Antimicrobial and Anticancer Activity

Several derivatives of thiazolyl benzamides have been synthesized and evaluated for their antimicrobial and anticancer activities. Compounds based on thiazole and pyridine cores have shown significant activity against various bacterial and fungal strains, underscoring their potential as leads in the development of new antimicrobial agents (Narayana et al., 2004). Furthermore, isoxazole derivatives of related compounds have demonstrated potent anticancer activity, particularly by inducing cell cycle arrest and apoptosis through mitochondrial-dependent pathways. This highlights the potential of such compounds for therapeutic applications in cancer treatment (Kumbhare et al., 2014).

Chemical Synthesis and Drug Design

The chemical synthesis of related compounds, including their structural and functional modifications, plays a critical role in the development of new therapeutic agents. Studies have detailed the synthesis routes of various thiazolyl benzamides and their isoxazole derivatives, providing a foundation for the design and development of novel drugs with improved efficacy and specificity. The exploration of different synthetic pathways and the structural characterization of these compounds are essential steps in drug discovery and development processes (Wang et al., 2013).

properties

IUPAC Name

4-cyano-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O2S/c1-28-18-8-9-19-20(11-18)29-22(25-19)26(14-16-3-2-10-24-13-16)21(27)17-6-4-15(12-23)5-7-17/h2-11,13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAVFWLLVEPRLME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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